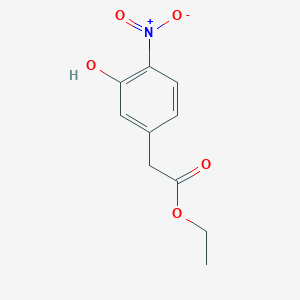

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

描述

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a chemical compound with the CAS Number: 288580-52-91. It has a molecular weight of 225.21 and its IUPAC name is ethyl (3-hydroxy-4-nitrophenyl)acetate1. It is a solid at room temperature1.

Synthesis Analysis

The synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is not explicitly mentioned in the search results. However, one of the papers mentions the synthesis of a similar compound, 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative2.Molecular Structure Analysis

The InChI code for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is 1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H31. This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not mentioned in the search results.Physical And Chemical Properties Analysis

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a solid at room temperature1. It should be stored in a dry place at room temperature1. The purity of the compound is 95%1.科学研究应用

Synthesis of Cyclic Hydroxamic Acids and Lactams

Ethyl 2-nitrophenyl oxalate and its derivatives are used in catalytic hydrogenations to yield cyclic hydroxamic acids and lactams. These compounds are significant due to their occurrence in Gramineae, a family of grasses. The process involves reductive cyclization and acyl group migration, followed by lactonization and ring opening under certain conditions (Hartenstein & Sicker, 1993).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, is used in Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids. This process is notable for good yields without racemization under milder conditions, and it is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

General Basic Catalysis of Ester Hydrolysis

In the study of ester hydrolysis, compounds like ethyl 2-nitrophenyl acetate are used as models to understand general basic catalysis. This research provides insights into the mechanisms of ester hydrolysis, important for understanding both chemical and enzymatic processes (Bender & Turnquest, 1957).

Development of Base-Labile Carboxyl Protecting Groups

The development of new protecting groups for carboxyl functions in organic synthesis often employs derivatives like ethyl 2-nitrophenyl acetate. These developments are crucial for the synthesis of complex organic molecules (Robles, Pedroso, & Grandas, 1993).

Protection of Hydroxyl Functions

Compounds like ethyl 2-nitrophenyl acetate are used to protect hydroxyl functions in synthetic organic chemistry. The protecting groups can be selectively removed without affecting other common protecting groups, making them useful in complex syntheses (Daragics & Fügedi, 2010).

Water-tolerant Solid Acid Catalysis

In the field of catalysis, derivatives of ethyl 2-nitrophenyl acetate are used to study the hydrolysis of esters in the presence of excess water. This research is vital for understanding and developing water-tolerant solid acid catalysts (Kimura, Nakato, & Okuhara, 1997).

安全和危害

The compound has been classified with the GHS07 pictogram1. The hazard statements associated with it are H302-H315-H319-H3351. The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P5011.

未来方向

The future directions of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not explicitly mentioned in the search results. However, it is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities3.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

属性

IUPAC Name |

ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWXFRNYIQACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |

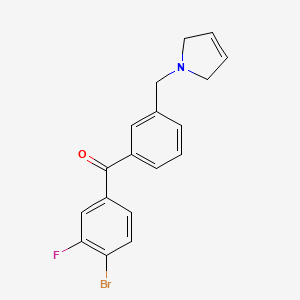

Synthesis routes and methods I

Procedure details

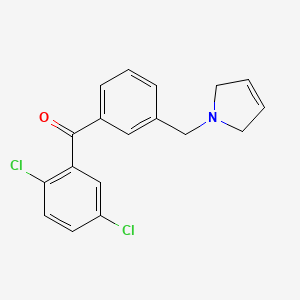

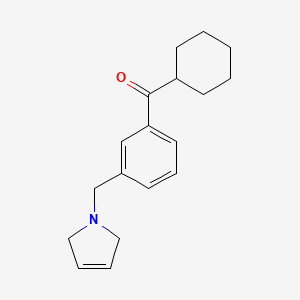

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)

![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)